molecular formula C19H19F3N2O5S B5011613 ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate

ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate

Cat. No. B5011613
M. Wt: 444.4 g/mol
InChI Key: YCYZBHYMLFUOKP-UHFFFAOYSA-N
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Description

Ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields of research. Compound A is a synthetic compound that has been found to have promising properties in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

Ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A has been found to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC activity, this compound A can increase the acetylation of histone proteins, which can lead to the activation of gene transcription.
Biochemical and physiological effects:
This compound A has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation in immune cells, and the protection of neurons in the brain. These effects are thought to be mediated by the inhibition of HDAC activity, which can lead to changes in gene expression and protein function.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A in lab experiments is its specificity for HDAC inhibition, which can allow for the study of the effects of HDAC inhibition on various biological processes. However, one limitation of using this compound A is its relatively low potency compared to other HDAC inhibitors, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A, including the development of more potent analogs, the investigation of its effects on other biological processes, and the exploration of its potential therapeutic applications in various diseases. Additionally, the development of new methods for the synthesis of this compound A and its analogs could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A involves a series of chemical reactions that begin with the reaction of 3-(trifluoromethyl)aniline with glycine to form N-(3-(trifluoromethyl)phenyl)glycine. This intermediate is then reacted with benzoic acid and thionyl chloride to form ethyl 2-(benzoylamino)-3-(trifluoromethyl)benzoate. The final step involves the reaction of this intermediate with methylsulfonyl chloride to form the desired product, this compound.

Scientific Research Applications

Ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A has been found to have potential applications in various fields of research, including cancer research, immunology, and neuroscience. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, this compound A has been found to have anti-inflammatory properties and has potential applications in the treatment of autoimmune diseases. In neuroscience, this compound A has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

ethyl 2-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O5S/c1-3-29-18(26)15-9-4-5-10-16(15)23-17(25)12-24(30(2,27)28)14-8-6-7-13(11-14)19(20,21)22/h4-11H,3,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYZBHYMLFUOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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